2,2-Diethyl-1-methylpiperidin-4-one 2,2-Diethyl-1-methylpiperidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17726537
InChI: InChI=1S/C10H19NO/c1-4-10(5-2)8-9(12)6-7-11(10)3/h4-8H2,1-3H3
SMILES:
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol

2,2-Diethyl-1-methylpiperidin-4-one

CAS No.:

Cat. No.: VC17726537

Molecular Formula: C10H19NO

Molecular Weight: 169.26 g/mol

* For research use only. Not for human or veterinary use.

2,2-Diethyl-1-methylpiperidin-4-one -

Specification

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
IUPAC Name 2,2-diethyl-1-methylpiperidin-4-one
Standard InChI InChI=1S/C10H19NO/c1-4-10(5-2)8-9(12)6-7-11(10)3/h4-8H2,1-3H3
Standard InChI Key SGAYEMZWYUJKDL-UHFFFAOYSA-N
Canonical SMILES CCC1(CC(=O)CCN1C)CC

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2,2-diethyl-1-methylpiperidin-4-one, reflecting its substitution pattern on the piperidine ring. Its molecular formula is C₁₀H₁₉NO, with a molecular weight of 169.26 g/mol . The structure consists of a six-membered piperidine ring with a ketone group at the 4-position, two ethyl groups at the 2-position, and a methyl group at the 1-position (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number125458527
IUPAC Name2,2-diethyl-1-methylpiperidin-4-one
Molecular FormulaC₁₀H₁₉NO
Exact Mass169.1467 g/mol

Structural Analysis

The piperidin-4-one core confers rigidity to the molecule, while the ethyl and methyl substituents influence its stereoelectronic properties. Computational studies on analogous piperidinones, such as N-methyl-4-piperidone, reveal that alkyl substitutions enhance lipophilicity, as evidenced by a LogP value of 2.97 for related structures . This characteristic is critical for membrane permeability in bioactive molecules.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,2-diethyl-1-methylpiperidin-4-one typically involves Mannich-type reactions or cyclocondensation strategies. A representative method includes:

  • Condensation of Diethyl 1,3-Acetone Dicarboxylate: Reacting diethyl 1,3-acetone dicarboxylate with formaldehyde and methylamine in the presence of p-toluenesulfonic acid as a catalyst .

  • Decarboxylation and Cyclization: The intermediate undergoes decarboxylation under acidic conditions (e.g., 12 M HCl) to form the piperidinone ring .

Table 2: Optimized Reaction Conditions

ParameterValueSource
Catalystp-Toluenesulfonic acid
SolventBenzene
TemperatureReflux
Yield91.7%

Purification and Characterization

Post-synthesis, the crude product is purified via chromatography or recrystallization from acetone . Structural confirmation is achieved through ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS), as demonstrated for analogous compounds .

Physical and Chemical Properties

Physicochemical Parameters

2,2-Diethyl-1-methylpiperidin-4-one is a liquid at room temperature with a boiling point of 181.5±15.0 °C and a density of 1.0±0.1 g/cm³ . Its flash point of 60.0±0.0 °C indicates flammability under specific conditions .

Spectroscopic Data

  • ¹H NMR (CDCl₃): Signals at δ 0.93 (d, 3H, CH₃), 1.25 (t, 3H, CH₂CH₃), and 3.76 (d, 1H, N-CH₂) correlate with substituents on the piperidine ring .

  • IR (KBr): A strong absorption band near 1700 cm⁻¹ confirms the ketone group .

Applications in Pharmaceutical and Industrial Chemistry

Role as a Synthetic Intermediate

The compound serves as a precursor for thiosemicarbazone derivatives, which exhibit antitumor and antimicrobial activities . For example, reacting it with thiosemicarbazide yields hydrazine derivatives that inhibit histone deacetylases (HDACs) .

Industrial Relevance

In agrochemical synthesis, its lipophilic nature makes it suitable for designing herbicidal agents with enhanced soil persistence .

PrecautionGHS CodeSource
Avoid inhalation of vaporsP261
Wear protective gloves and eyewearP280
Store in a well-ventilated areaP403

First Aid Measures

  • Eye Exposure: Rinse with water for 15 minutes and seek medical attention .

  • Skin Contact: Wash with soap and water; remove contaminated clothing .

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